molecular formula C12H15N5O2 B2508451 8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879445-67-7

8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2508451
CAS No.: 879445-67-7
M. Wt: 261.285
InChI Key: LJOGTCFHKUOCEV-UHFFFAOYSA-N
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Description

“8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a chemical compound. It contains a total of 36 bonds, including 21 non-H bonds, 11 multiple bonds, 1 rotatable bond, 2 double bonds, and 9 aromatic bonds. It also includes 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, and 1 twelve-membered ring .


Molecular Structure Analysis

The molecular structure of “8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is complex, with multiple rings and bonds. It includes a total of 36 bonds, including 21 non-H bonds, 11 multiple bonds, 1 rotatable bond, 2 double bonds, and 9 aromatic bonds. It also includes 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, and 1 twelve-membered ring .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 231.30 g/mol .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Development of Antidepressant and Anxiolytic Agents

    Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents. These derivatives exhibit affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological studies in vivo suggest potential antidepressant and anxiolytic activities, with one derivative showing potency greater than diazepam in anxiolytic effects (Zagórska et al., 2016).

  • Serotonin Transporter Activity

    The affinity of certain derivatives for the serotonin transporter and their acid–base properties have been evaluated, providing insights into the molecular interactions of these compounds (Zagórska et al., 2011).

  • A3 Adenosine Receptor Antagonism

    Research into imidazo[2,1-f]purine derivatives has also explored their potential as A3 adenosine receptor antagonists. This work aims to enhance the potency and hydrophilicity of compounds for therapeutic applications, supported by docking and 3D-QSAR studies (Baraldi et al., 2008).

Mechanism of Action

Target of Action

The primary targets of 8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The exact mode of action of This compound Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

The specific biochemical pathways affected by This compound Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of This compound Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment .

Properties

IUPAC Name

6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-5-16-6(2)7(3)17-8-9(13-11(16)17)15(4)12(19)14-10(8)18/h5H2,1-4H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOGTCFHKUOCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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